molecular formula C13H8BrCl2NO B10977675 2-bromo-N-(2,4-dichlorophenyl)benzamide CAS No. 10286-91-6

2-bromo-N-(2,4-dichlorophenyl)benzamide

Cat. No.: B10977675
CAS No.: 10286-91-6
M. Wt: 345.0 g/mol
InChI Key: MIDYZMUATHJVLZ-UHFFFAOYSA-N
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Description

2-bromo-N-(2,4-dichlorophenyl)benzamide is a chemical compound with the molecular formula C13H8BrCl2NO and a molecular weight of 345.025 g/mol . This compound is known for its unique structure, which includes a bromine atom, two chlorine atoms, and a benzamide group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-bromo-N-(2,4-dichlorophenyl)benzamide typically involves the reaction of 2,4-dichloroaniline with 2-bromobenzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-bromo-N-(2,4-dichlorophenyl)benzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Development : This compound serves as a crucial building block in the synthesis of potential pharmaceutical agents targeting various diseases, including neurological and inflammatory disorders. Research indicates that compounds with similar structures exhibit significant activity against cancer cells and bacteria, suggesting that 2-bromo-N-(2,4-dichlorophenyl)benzamide could possess similar therapeutic properties.
    • Mechanism of Action : The compound may act by binding to specific receptors or enzymes, modulating their activity through competitive inhibition or allosteric modulation. The halogen substituents enhance lipophilicity, improving binding affinity to target proteins.
  • Materials Science
    • Synthesis of Novel Materials : It is utilized in the development of advanced materials with tailored electronic or optical properties. The unique structure allows for modifications that can lead to materials suitable for applications in electronics and photonics.
  • Biological Studies
    • Biochemical Probes : The compound acts as a probe in biochemical assays to study enzyme interactions and protein-ligand binding. Its structural features enable it to mimic natural substrates or inhibitors, facilitating the investigation of biological pathways.
  • Industrial Applications
    • Agrochemicals : It is employed in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides that are effective against a range of agricultural pests .

Data Table: Applications Overview

Application AreaSpecific Use CasesPotential Benefits
Medicinal ChemistryDrug synthesis for neurological disordersTargeted therapeutic effects
Materials ScienceDevelopment of electronic materialsEnhanced performance characteristics
Biological StudiesEnzyme interaction studiesInsights into biochemical mechanisms
Industrial ApplicationsSynthesis of agrochemicalsIncreased efficacy in pest control

Case Studies

  • Pharmacological Evaluation : A study evaluated derivatives similar to this compound for their activity against ATP-sensitive potassium channels. The findings indicated that structural modifications could significantly enhance biological activity, supporting its potential in drug design .
  • Synthesis Techniques : Various synthetic routes have been explored for producing this compound efficiently. One notable method involves reacting 2,4-dichloroaniline with 2-bromobenzoyl chloride in the presence of a base like triethylamine, which neutralizes by-products and improves yield .
  • Agrochemical Development : Research has highlighted the effectiveness of benzamide derivatives in controlling phytopathogenic fungi. Compounds structurally related to this compound have shown promise as fungicides against common agricultural pathogens .

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,4-dichlorophenyl)benzamide involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The exact molecular pathways and targets are subject to ongoing research, with studies focusing on understanding how the compound exerts its effects at the molecular level .

Biological Activity

2-bromo-N-(2,4-dichlorophenyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial and anticancer activities, based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H8BrCl2N
  • Molecular Weight : 302.02 g/mol
  • CAS Number : 10286-91-6

The compound features a bromine atom and two chlorine atoms attached to a benzamide structure, which is significant for its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance, derivatives with similar structural motifs have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds often range from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies. For example:

  • In vitro Studies : Compounds with similar structures have been evaluated against cancer cell lines such as MCF7 (breast cancer) using the Sulforhodamine B (SRB) assay. Some derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range (e.g., 0.420 ± 0.012 μM) .
  • Mechanism of Action : Molecular docking studies have suggested that these compounds may interact effectively with cellular targets involved in cancer cell proliferation and survival, enhancing their potential as anticancer agents .

Case Studies and Research Findings

StudyCompoundCell LineIC50 ValueNotes
Similar DerivativeMCF70.420 μMHigh potency against breast cancer cells
Thiourea DerivativeMCF7225 μMComparable efficacy to other known anticancer agents

Mechanistic Insights

The biological mechanisms underlying the activity of this compound include:

  • Cell Cycle Arrest : Treated cells often show an accumulation in the S phase, indicating that the compound may induce apoptosis and halt cell cycle progression .
  • Enzyme Inhibition : Some studies have highlighted the inhibition of enzymes like alkaline phosphatase as a pathway through which these compounds exert their anticancer effects .

Properties

CAS No.

10286-91-6

Molecular Formula

C13H8BrCl2NO

Molecular Weight

345.0 g/mol

IUPAC Name

2-bromo-N-(2,4-dichlorophenyl)benzamide

InChI

InChI=1S/C13H8BrCl2NO/c14-10-4-2-1-3-9(10)13(18)17-12-6-5-8(15)7-11(12)16/h1-7H,(H,17,18)

InChI Key

MIDYZMUATHJVLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)Br

Origin of Product

United States

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